molecular formula C15H14 B046975 9-Ethyl-9H-fluorene CAS No. 2294-82-8

9-Ethyl-9H-fluorene

Cat. No. B046975
Key on ui cas rn: 2294-82-8
M. Wt: 194.27 g/mol
InChI Key: QBBCCEYJCKGWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08969624B2

Procedure details

Fluorene (5.0 g, 30.1 mmol), n-BuLi (16 ml, 40 mmol, 2.5 M in hexane), RX=iodoethane (7.04 g, 45.1 mmol). 41 was isolated as yellow oil (5.7 g, 97%). Analytical data were identical to those in the literature (K. D. Bartle, P. M. G. Bavin, D. W. Jones, R. L'Amie, Tetrahedron 1970, 26, 911).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
7.04 g
Type
reactant
Reaction Step Three
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[Li][CH2:15][CH2:16]CC.ICC>>[CH2:15]([CH:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[C:13]1=[CH:1][CH:2]=[CH:3][CH:4]=2)[CH3:16]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3CC12
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
7.04 g
Type
reactant
Smiles
ICC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.